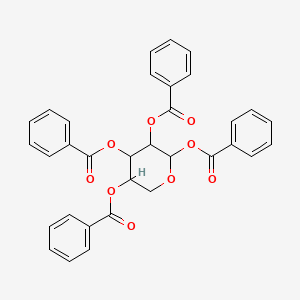
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, an isopropyl group, and a phenylimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide.
Esterification: The final step involves the esterification of the imidazole derivative with ethyl acrylate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate can be compared with other imidazole derivatives:
Similar Compounds: Imidazole, benzimidazole, and other substituted imidazoles.
Uniqueness: The presence of the fluorophenyl and isopropyl groups imparts unique chemical properties, such as increased lipophilicity and potential bioactivity, distinguishing it from other imidazole derivatives.
Eigenschaften
CAS-Nummer |
109083-76-3 |
|---|---|
Molekularformel |
C23H23FN2O2 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
ethyl (E)-3-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C23H23FN2O2/c1-4-28-21(27)15-14-20-22(16(2)3)25-23(17-8-6-5-7-9-17)26(20)19-12-10-18(24)11-13-19/h5-16H,4H2,1-3H3/b15-14+ |
InChI-Schlüssel |
CYPPHOGCEHKEHQ-CCEZHUSRSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C |
Kanonische SMILES |
CCOC(=O)C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


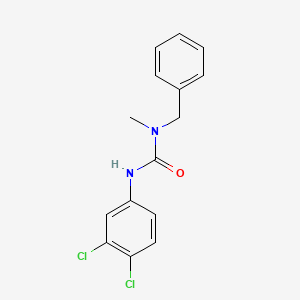
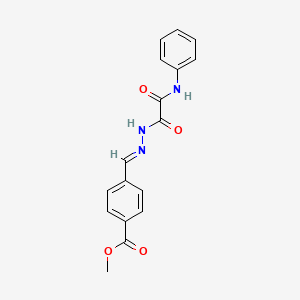

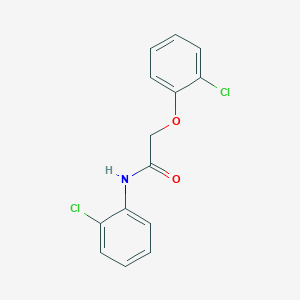
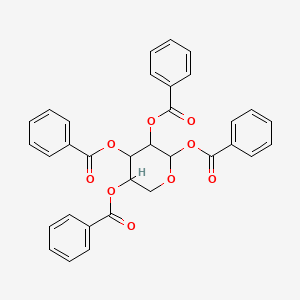
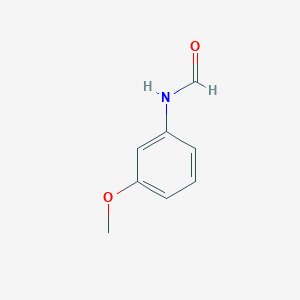
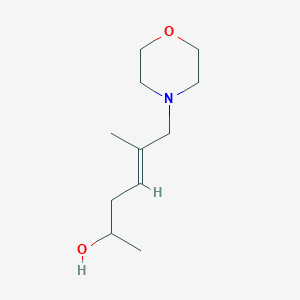
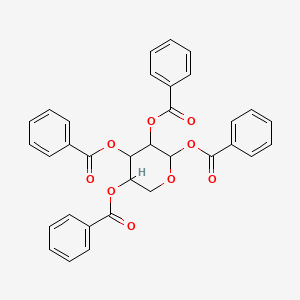
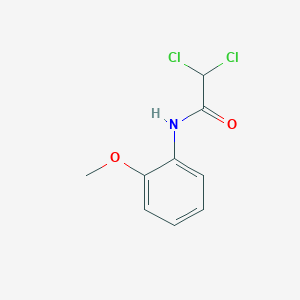


![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)

